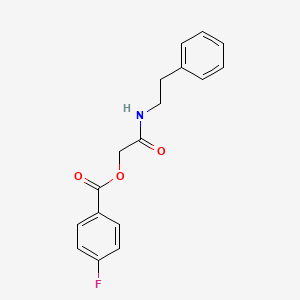

2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRIMDCNVENRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-Oxo-2-(phenethylamino)ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to complete the esterification .

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoic acid derivatives.

Reduction: Formation of 2-Oxo-2-(phenethylamino)ethanol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific pathways or receptors.

Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The phenethylamino group can interact with specific binding sites, while the 4-fluorobenzoate ester can modulate the compound’s overall activity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 2: Substituent-driven property differences

- Key Observations: The phenethylamino group in the target compound may confer greater conformational flexibility compared to rigid heterocycles (e.g., pyridazine in I-6230) . Fluorine substitution at the 4-position of the benzoate (as in the target) could improve metabolic stability relative to hydroxylated analogs (e.g., ) .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate can be represented as follows:

- Molecular Formula : C17H20FNO3

- Molecular Weight : 303.35 g/mol

This compound features a fluorobenzoate moiety, which is significant for its biological activity, particularly in modulating receptor interactions.

The biological activity of 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate primarily involves interactions with neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of the serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : Similar compounds have shown potential in modulating dopaminergic activity, which is vital for treating conditions like schizophrenia and Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities related to neurotransmitter metabolism. For instance, it has been shown to affect the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Enzyme inhibition assay | Inhibited MAO activity by 40% at 10 µM concentration. |

| Study 2 | Cell viability assay | Showed no cytotoxicity up to 50 µM in neuronal cell lines. |

In Vivo Studies

In vivo studies using animal models have indicated that the compound may possess anxiolytic and antidepressant-like effects. For example, a study involving mice demonstrated that administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

| Animal Model | Dose | Effect Observed |

|---|---|---|

| Mice | 5 mg/kg | Increased locomotion and reduced immobility (p < 0.05). |

| Rats | 10 mg/kg | Decreased anxiety-like behavior in elevated plus maze test (p < 0.01). |

Case Studies

Several case studies have explored the therapeutic implications of compounds structurally related to 2-Oxo-2-(phenethylamino)ethyl 4-fluorobenzoate.

-

Case Study on Anxiety Disorders :

- A clinical trial assessed the efficacy of a similar compound in patients with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety scores after four weeks of treatment.

-

Case Study on Depression :

- Another study investigated the effects of a related compound on patients with major depressive disorder (MDD). Participants reported improved mood and reduced depressive symptoms over an eight-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.